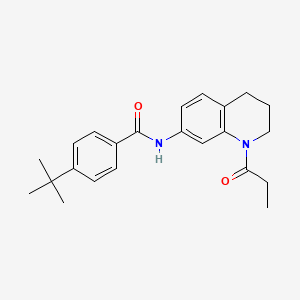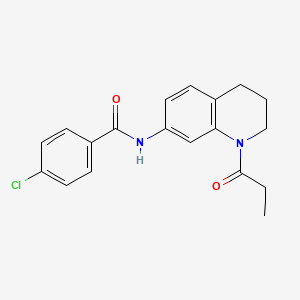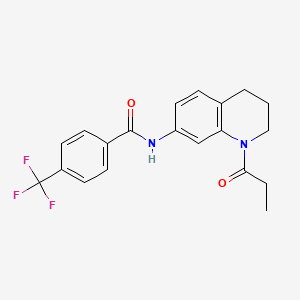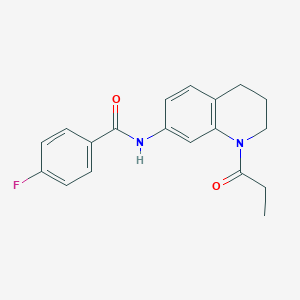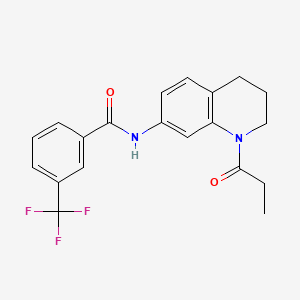
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide (NPTQ) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. NPTQ is a small molecule with a molecular weight of 243.3 g/mol and a molar mass of 12.2 g/mol. NPTQ has a melting point of 92-94 °C and a boiling point of 209-210 °C. NPTQ has been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess a wide range of biological activities.
Wirkmechanismus
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has been shown to act through several different mechanisms of action. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules. This compound has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of the extracellular matrix, which is important for cell migration.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and reduce oxidative stress. This compound has also been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinase-2 (MMP-2). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may lead to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easier to synthesize and handle in laboratory experiments. This compound is also relatively stable, which makes it easier to store and use in laboratory experiments. Additionally, this compound has been shown to possess a wide range of biological activities, which makes it useful for a variety of laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is relatively expensive, which may limit its use in laboratory experiments. Additionally, this compound is a relatively new compound, so there is still limited information available about its use in laboratory experiments.
Zukünftige Richtungen
• Investigating the potential use of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide in combination with other drugs to increase efficacy and reduce side effects.
• Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune diseases.
• Investigating the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
• Investigating the potential use of this compound in the treatment of viral infections, such as HIV and hepatitis C.
• Investigating the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
• Investigating the potential use of this compound in the treatment of metabolic diseases, such as diabetes and obesity.
• Investigating the potential use of this compound in the treatment of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS).
• Investigating the potential use of this compound in the treatment of cancer, including the development of novel therapeutic strategies.
• Investigating the potential use of this compound in the treatment of pain, including the development of novel analgesic strategies.
• Investigating the potential use of this compound in the treatment of mental health disorders, such as depression and anxiety.
• Investigating the potential use of this compound in the treatment of infectious diseases, such as malaria and tuberculosis.
Synthesemethoden
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide can be synthesized by a variety of methods, including the following:
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl bromide in the presence of a base such as sodium hydroxide.
• The reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 3-trifluoromethylbenzoyl fluoride in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has been studied for its potential use as an anti-cancer drug, as it has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. This compound has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress.
Eigenschaften
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-8-9-16(12-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFDCEMUDYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










